Systemic Absorption Rate: tmax Reduced by 2- to 12-Fold Versus Racemic Ketoprofen
Dexketoprofen trometamol delivers the active S(+)-enantiomer to peak plasma concentration (tmax) in 0.25–0.75 hours when administered orally as a tablet, compared with 0.5–3 hours for the S-enantiomer following administration of racemic ketoprofen as the free acid [1]. This 2- to 12-fold acceleration in tmax is attributed directly to the high aqueous solubility conferred by the tromethamine counter-ion [2]. In a three-way comparative pharmacokinetic study (n=18 healthy volunteers), dexketoprofen trometamol showed the highest Cmax and shortest tmax among the three forms tested, with dexketoprofen free acid ranking slowest and racemic ketoprofen intermediate [3].
| Evidence Dimension | Time to maximum plasma concentration (tmax) |
|---|---|
| Target Compound Data | 0.25–0.75 hours (dexketoprofen trometamol oral tablet) |
| Comparator Or Baseline | Racemic ketoprofen free acid: 0.5–3 hours (tmax of S-enantiomer) |
| Quantified Difference | 2- to 12-fold reduction in tmax; Cmax 1.4 mg/L (12.5 mg dose) and 3.1 mg/L (25 mg dose) |
| Conditions | Oral tablet administration in human healthy volunteers; plasma concentration measured by validated HPLC methods [1] |
Why This Matters
For acute pain indications requiring rapid analgesia, a 2- to 12-fold faster tmax directly translates to earlier onset of therapeutic effect, making the trometamol salt the formulation of choice when speed of action is a procurement criterion.
- [1] Mauleón D, Artigas R, García ML, Carganico G. Preclinical and clinical development of dexketoprofen. Drugs. 1996;52 Suppl 5:24-45. doi:10.2165/00003495-199600525-00005. PMID: 8922555. View Source
- [2] Barbanoj MJ, Antonijoan RM, Gich I. Clinical pharmacokinetics of dexketoprofen. Clin Pharmacokinet. 2001;40(4):245-262. doi:10.2165/00003088-200140040-00002. PMID: 11368291. View Source
- [3] Barbanoj MJ, Gich I, Artigas R, Tost D, Moros C, Antonijoan RM, García ML, Mauleón D. Pharmacokinetics of dexketoprofen trometamol in healthy volunteers after single and repeated oral doses. J Clin Pharmacol. 1998 Dec;38(S1):33S-40S. PMID: 29023869. View Source
